molecular formula C16H13ClO4 B12848893 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

Cat. No.: B12848893
M. Wt: 304.72 g/mol
InChI Key: BCJRWOGHIGVWAR-UHFFFAOYSA-N
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Description

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is an organic compound with a complex structure that includes both benzoic acid and chloromethylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid typically involves multiple steps. One common method begins with the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using thionyl chloride to produce 4-chloromethyl benzoic acid . This intermediate can then undergo further reactions to introduce the benzoyl and oxy groups, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme function and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both nucleophilic substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

4-[[4-(chloromethyl)benzoyl]oxymethyl]benzoic acid

InChI

InChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19)

InChI Key

BCJRWOGHIGVWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O

Origin of Product

United States

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